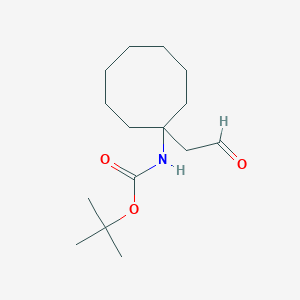

N-Boc-(1-aminocyclooctyl)-acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-(1-aminocyclooctyl)-acetaldehyde” is likely a complex organic compound. The “N-Boc” part suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “(1-aminocyclooctyl)” part suggests the presence of a cyclooctyl ring with an amine group. The “acetaldehyde” part indicates the presence of an aldehyde functional group.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine group on cyclooctylamine with a Boc-protecting group, followed by the introduction of the aldehyde group. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis

Based on its name, this compound likely has a cyclooctyl ring (an eight-membered carbon ring), an amine group (NH2) protected by a Boc group, and an aldehyde group (CHO). The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the aldehyde group, which is typically quite reactive. The Boc-protected amine would likely be unreactive under most conditions until the protecting group is removed.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aldehydes typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds. The cyclooctyl ring could potentially make the compound quite lipophilic (fat-soluble).科学的研究の応用

Catalytic Asymmetric Mannich Reactions

N-Boc-(1-aminocyclooctyl)-acetaldehyde has been investigated for its role in catalytic asymmetric Mannich reactions. The proline-catalyzed Mannich reaction of acetaldehyde with N-tert-butoxycarbonyl (N-Boc)-imines produces β-amino aldehydes with high enantioselectivities, making them desirable for drug intermediates and the synthesis of biologically active molecules (Yang et al., 2008). Similarly, N,O-acetals have been used as surrogates for N-Boc formaldehyde and glyoxylate imines in asymmetric Mannich reactions of both acyclic and cyclic β-ketocarbonyls with excellent stereoselectivity, yielding α- or β-amino carbonyls with chiral quaternary centers (You et al., 2017).

N-Boc Protection of Amines

The N-Boc group is a pivotal protecting group in organic synthesis, especially for amines. Protic ionic liquid [TMG][Ac] has been demonstrated as an efficient, homogeneous, and recyclable catalyst for the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines, a crucial step in many synthetic pathways (Akbari et al., 2010). The chemistry of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes has also been explored, revealing that their reaction with n-BuLi generates α-aminoorganolithiums, which can then be transformed into N-protected β-amino alcohols with high diastereoselectivities (Ncube et al., 2002).

Synthesis of β-Amino Alcohols and β-Amino Acids

The synthesis of β-amino alcohols and β-amino acids using N-Boc-protected imines has been extensively researched. For instance, highly enantioselective organocatalytic additions of unmodified aldehydes to N-Boc protected imines have been developed, leading to the formation of these compounds with high chemo- and enantioselectivities (Veselý et al., 2007).

Directed Cyclization for Synthesis

Protecting groups such as the N-Boc group can direct cyclization processes under acidic conditions, leading to reverse diastereoselectivity. This property is useful in synthesizing complex structures such as cis- and trans-dihydrexidine from a common precursor, demonstrating the versatility and importance of N-Boc-protected compounds in synthetic organic chemistry (Malhotra et al., 2013).

Safety And Hazards

Again, without specific information, it’s hard to say what the safety and hazards of this compound might be. However, many aldehydes are irritants and can be harmful if inhaled, ingested, or come into contact with the skin.

将来の方向性

The future directions for research on this compound would likely depend on its intended use. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by investigations into its reactivity and potential applications.

Please note that this is a general analysis based on the name of the compound. For a more accurate analysis, specific literature sources or experimental data would be needed. Always follow safety guidelines when handling chemicals.

特性

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWXYSGOWTDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(1-aminocyclooctyl)-acetaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)